molecular formula C5H8N2S B6151456 1-ethyl-1H-pyrazole-4-thiol CAS No. 1343840-74-3

1-ethyl-1H-pyrazole-4-thiol

Cat. No.: B6151456
CAS No.: 1343840-74-3
M. Wt: 128.2
InChI Key:
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Description

1-Ethyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure. This compound is characterized by the presence of an ethyl group at the first position and a thiol group at the fourth position of the pyrazole ring. Pyrazole derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-4-thiol can be synthesized through various methodsFor example, the reaction of ethyl acetoacetate with hydrazine hydrate forms the pyrazole ring, which can then be functionalized with a thiol group using reagents such as thiourea .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-1H-pyrazole-4-thiol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazole-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1H-pyrazole-4-thiol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the ethyl group and the thiol group at distinct positions allows for unique interactions with molecular targets and distinct chemical behavior compared to other pyrazole derivatives .

Properties

CAS No.

1343840-74-3

Molecular Formula

C5H8N2S

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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